3-Ethoxy-2-methylpropan-1-amine

Description

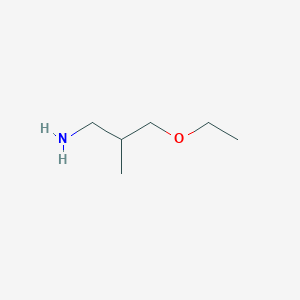

3-Ethoxy-2-methylpropan-1-amine is a branched aliphatic amine with an ethoxy substituent at the 3-position and a methyl group at the 2-position of the propane backbone. The ethoxy group likely enhances lipophilicity compared to methoxy-substituted analogs, influencing solubility, reactivity, and biological activity .

Properties

IUPAC Name |

3-ethoxy-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-3-8-5-6(2)4-7/h6H,3-5,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUCWPSRTBOLSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98961-80-9 | |

| Record name | 3-ethoxy-2-methylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Alkylation of Amines: One common method to synthesize 3-ethoxy-2-methylpropan-1-amine involves the alkylation of 2-methylpropan-1-amine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Reductive Amination: Another method involves the reductive amination of 3-ethoxy-2-methylpropanal with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to optimize yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Ethoxy-2-methylpropan-1-amine can undergo oxidation reactions to form corresponding oxides or amides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form simpler amines or alcohols using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, thiols, in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Corresponding oxides or amides.

Reduction: Simpler amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Ethoxy-2-methylpropan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of amine derivatives on biological systems. It may also be used in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and polymers. It is also used as a solvent and reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups may influence the compound’s binding affinity and selectivity towards these targets. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the context of its use.

Comparison with Similar Compounds

Methoxyisopropylamine (1-Methoxy-2-propanamine)

Structure : CH₃OCH₂CH(NH₂)CH₃

Key Properties :

- Molecular weight: 89.14 g/mol

- Boiling point: 98°C

- Miscible with water due to polar methoxy and amine groups . Synthesis: Produced via ammoniation of propylene glycol monomethyl ether . Applications: Precursor for herbicides like dimethenamid .

Comparison with 3-Ethoxy-2-methylpropan-1-amine :

- Boiling Point : Expected to be higher than 98°C due to increased alkyl chain length.

- Reactivity : Ethoxy groups may confer slower metabolic degradation in agrochemical applications compared to methoxy analogs.

3-Methoxy-1-(4-Methoxyphenyl)propan-1-amine

Structure : Aromatic-substituted amine with methoxy groups at the 3-position of propane and 4-position of phenyl.

Key Properties :

- Molecular weight: 195.26 g/mol (C₁₁H₁₇NO₂)

- Synonyms: SCHEMBL6868397, AKOS010673110 . Comparison:

- Structural Differences : The aromatic ring introduces π-π interactions, enhancing binding affinity in pharmaceutical contexts.

- Applications : Likely used in drug discovery (e.g., serotonin receptor modulators), unlike the aliphatic this compound.

3-Methoxy-1-(5-Methylfuran-2-yl)propan-1-amine

Structure : Heterocyclic furan-substituted amine.

Key Properties :

- Synonyms: AKOS026727500, NE17117 . Comparison:

- Electronic Effects : The electron-rich furan ring may alter amine basicity and redox properties.

- Applications: Potential use in catalysis or as a ligand in coordination chemistry.

Dimethenamid (Herbicide Derivative)

Parent Compound : Methoxyisopropylamine .

Key Features :

- Chloroacetamide herbicide targeting weed control.

Comparison : - Functionalization : Demonstrates how alkylamine backbones (like this compound) can be modified for agrochemical activity.

Data Table: Structural and Functional Comparison

Research Findings and Trends

Biological Activity

3-Ethoxy-2-methylpropan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

The compound features an ethoxy group () attached to a branched amine structure, which may influence its interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.

- Neuroprotective Effects : Some investigations have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

The mechanisms underlying the biological activity of this compound are still being elucidated. Potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmission.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial effects of various amines, including this compound. Results indicated moderate activity against Gram-positive bacteria, suggesting its potential as a lead compound for further development .

- Neuroprotective Research : A recent investigation focused on the neuroprotective properties of branched amines. The findings revealed that this compound could reduce neuronal apoptosis in vitro under oxidative stress conditions, hinting at its therapeutic potential in neurodegenerative diseases .

Data Summary

| Study Type | Biological Activity | Key Findings |

|---|---|---|

| Antimicrobial | Moderate activity against bacteria | Effective against certain Gram-positive strains |

| Neuroprotective | Reduces neuronal apoptosis | Protects neurons from oxidative stress-induced damage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.